molecular formula C10H7F3N2OS B069934 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde CAS No. 175202-94-5

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Cat. No. B069934
CAS RN: 175202-94-5
M. Wt: 260.24 g/mol
InChI Key: ZAZOCQFBLVVZPT-UHFFFAOYSA-N
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Description

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde (5-MTPTC) is an organic molecule which has recently garnered attention in the scientific community due to its potential applications in a variety of fields. 5-MTPTC is a small organic molecule with a molecular weight of 254.3 g/mol and a melting point of 128-130°C. It is a colorless, crystalline solid that is soluble in most organic solvents. The molecule has been found to be a versatile platform for various types of chemical transformations, and its unique structure has enabled a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and materials science.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research indicates that compounds related to 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde have shown potential as antimicrobial and antioxidant agents. A study by Bhat et al. (2016) presented the synthesis of new pyrazole derivatives with broad-spectrum antimicrobial activities alongside moderate to good antioxidant capabilities. The synthesized compounds were evaluated against various bacterial and fungal strains, showing promising results which were further supported by molecular docking studies for bacterial enzyme inhibition (Bhat et al., 2016).

Chitosan Schiff Bases for Antimicrobial Activity

Another significant application involves the synthesis of chitosan Schiff bases integrated with heterocyclic moieties derived from pyrazole compounds. Hamed et al. (2020) reported on the preparation and characterization of these bases, demonstrating their antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest the potential of such compounds in developing new antimicrobial materials (Hamed et al., 2020).

Anticancer Agents

The development of anticancer agents is another critical application area. Ali et al. (2021) achieved the synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing a chromone ring, which were assessed for their anticancer activity against various cancer cell lines. Some compounds exhibited excellent activity, highlighting the therapeutic potential of these derivatives (Ali et al., 2021).

Green Chemistry Approaches

Moreover, these compounds are synthesized through environmentally friendly methods. Hangarge and Shingare (2003) described the synthesis of pyrazole derivatives in an ionic liquid, showcasing an efficient and eco-friendly approach to obtaining these compounds with excellent yields (Hangarge & Shingare, 2003).

Mechanism of Action

Target of Action

The compound, also known as “5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde” or “5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde”, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death and the subsequent reduction of infection .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. The compound’s bioavailability and its impact on the compound’s efficacy are yet to be determined.

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been shown to inhibit Plasmodium berghei with suppression rates of 70.2% and 90.4% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action and efficacy may be influenced by the presence of this solvent Other factors, such as pH, temperature, and the presence of other substances, may also affect the compound’s action

properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOCQFBLVVZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379645
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175202-94-5
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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